3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid
Description
Historical Evolution of Sulfur-Containing Aromatic Compounds in Medicinal Chemistry
The integration of sulfur into aromatic systems has been a cornerstone of pharmaceutical development since the discovery of sulfonamide antibiotics in the 1930s. Early work demonstrated that sulfur’s electronegativity and capacity for hydrogen bonding enhanced drug-receptor interactions, leading to the development of antithyroid agents (e.g., methimazole) and antihypertensives (e.g., captopril). Thioether linkages, in particular, gained prominence due to their metabolic stability compared to ethers and esters, as seen in the β-lactamase inhibitor tazobactam.
The emergence of 3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid derivatives aligns with modern trends in targeting epigenetic regulators. For example, 3-(adenosylthio)benzoic acid analogs have been developed as potent inhibitors of SARS-CoV-2 nsp14 methyltransferase, showcasing sulfur’s role in mimicking endogenous S-adenosylmethionine (SAM) cofactors. These advancements underscore the transition from serendipitous discovery to rational design, where sulfur atoms are strategically positioned to optimize binding kinetics and selectivity.
Table 1: Key Milestones in Sulfur-Containing Drug Development
| Year | Discovery/Innovation | Significance |
|---|---|---|
| 1935 | Prontosil (sulfonamide) | First synthetic antibiotic |
| 1957 | Methimazole | Antithyroid agent leveraging thiourea scaffold |
| 1981 | Captopril | First ACE inhibitor with thiol group |
| 2023 | 3-(Adenosylthio)benzoic acid derivatives | SARS-CoV-2 nsp14 methyltransferase inhibitors |
Properties
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-11-6-7-15(12(2)8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTDOPDPXZSEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC2=CC(=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid typically involves the reaction of 2,4-dimethylthiophenol with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where 2,4-dimethylthiophenol reacts with a benzyl halide derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of 3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid as an anticancer agent. Research indicates that derivatives of benzoic acid can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-468. For instance, compounds structurally similar to this benzoic acid derivative have shown promising results in inhibiting cell proliferation and inducing cell death through various mechanisms, including the activation of apoptotic pathways and inhibition of specific signaling pathways related to cancer progression .
1.2 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that certain sulfanyl derivatives exhibit significant antibacterial activity against a range of pathogens, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
1.3 Anti-inflammatory Effects
Research has explored the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting its applicability in treating conditions like arthritis or other inflammatory diseases .
Chemical and Industrial Applications
2.1 Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of novel compounds with tailored properties for specific applications .
2.2 Material Science
This compound is also being explored in materials science for its potential use in developing new polymers and materials with enhanced properties. The incorporation of sulfanyl groups can improve the thermal stability and mechanical strength of polymer matrices .
Case Studies
Mechanism of Action
The mechanism of action of 3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs differ in substituents on the phenyl ring or the sulfanyl-linked group. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Notes:
- Chlorine vs.
- Heterocyclic Modifications: Compounds like 7e () incorporate amino-thiazole and oxadiazole rings, which are associated with enhanced antimicrobial or antitumor activities compared to simple benzoic acid derivatives .
- Sulfanyl vs. Sulfonamide Linkers : Sulfonamide-containing analogs () generally exhibit better aqueous solubility due to the polar sulfonamide group, whereas sulfanyl-linked compounds may show higher lipophilicity .
Physicochemical Properties
- Melting Points : Sulfanyl-methyl benzoic acid derivatives typically exhibit melting points between 134–178°C (e.g., 7c–7f in ), influenced by substituent bulkiness and crystallinity .
- Solubility: Sulfonamide derivatives () are more soluble in polar solvents like DMSO and methanol, whereas sulfanyl-linked compounds may prefer chloroform or ethyl acetate .
Biological Activity
3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoic acid moiety with a sulfanyl group attached to a dimethylphenyl substituent. The presence of the sulfanyl group is crucial for its biological activity as it can interact with various molecular targets.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 14 µg/mL to 56.2 µg/mL against pathogens such as Pseudomonas aeruginosa and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | P. aeruginosa ATCC 27853 | 14 |
| Compound B | E. coli ATCC 25922 | 28.1 |
| Compound C | S. epidermidis 756 | 56.2 |
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar functional groups have been shown to activate pathways such as NF-κB signaling, which is crucial in cancer progression .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (breast cancer) | 10 |
| Compound E | PC-3 (prostate cancer) | 5 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Metal Ion Interaction : The sulfanyl group can form strong interactions with metal ions, enhancing the compound's ability to act as a ligand in coordination chemistry.
- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to disruption and cell death.
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds similar to this compound. Variations in substituents on the phenyl ring have been shown to significantly affect potency and selectivity against various targets .
Table 3: SAR Insights
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| Para | Methyl | Increased potency |
| Meta | Hydroxyl | Decreased potency |
Case Studies and Research Findings
- Antimicrobial Study : A recent study assessed the antimicrobial effects of various derivatives of benzoic acids, including those with sulfanyl groups. The findings indicated that certain modifications led to enhanced activity against biofilm-forming bacteria .
- Cancer Research : Another investigation focused on the anticancer properties of related compounds, demonstrating that structural modifications could lead to significant increases in cytotoxicity against specific cancer cell lines .
Q & A
Basic: What are the common synthetic routes for 3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid, and what are the critical reaction conditions to optimize yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as:
- Step 1: Sulfanyl group introduction via nucleophilic substitution using 2,4-dimethylthiophenol and a benzyl halide intermediate under basic conditions (e.g., NaH or K₂CO₃ in DMF).
- Step 2: Hydrolysis of the ester or nitrile group to yield the carboxylic acid functionality, often using acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
- Critical Conditions: Temperature control (<40°C for substitution reactions to avoid side products) and inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group. Catalysts like FeCl₃ may enhance efficiency in analogous sulfanylbenzene syntheses .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl and sulfanyl groups) and aromatic proton environments .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, especially for sulfanyl-containing intermediates .
Basic: What preliminary biological assays are recommended to evaluate the antimicrobial or anti-inflammatory potential of this compound?
Methodological Answer:
- Antimicrobial Testing: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .
- Anti-Inflammatory Screening: Evaluate COX-2 inhibition via ELISA or fluorometric assays. Compare activity to ibuprofen or celecoxib to establish potency .
Advanced: How can researchers address discrepancies in biological activity data caused by compound degradation during prolonged experiments?
Methodological Answer:
- Stabilization Strategies: Store solutions at -20°C in amber vials to prevent photodegradation and thermal decomposition . Use fresh preparations for time-sensitive assays.
- Matrix Stabilization: For in vitro studies, add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to buffer systems to mitigate oxidative degradation .
- Real-Time Monitoring: Employ LC-MS to track degradation products and adjust experimental timelines accordingly .
Advanced: What strategies are employed to design SAR studies for derivatives of this compound, focusing on sulfanyl and methyl substituents?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified sulfanyl groups (e.g., replacing methyl with trifluoromethyl for enhanced lipophilicity) or varying aromatic substituents (e.g., fluoro groups for electronic effects) .
- Computational Modeling: Use DFT calculations to predict electronic effects (e.g., Hammett σ values) of substituents on acidity (pKa) and binding affinity .
- Biological Correlation: Test derivatives in parallel assays (e.g., enzyme inhibition, cell viability) to link structural changes to activity trends .
Advanced: What experimental design considerations are critical when extrapolating in vitro results to in vivo models, given matrix instability?
Methodological Answer:
- Sample Handling: Pre-cool biological matrices (e.g., plasma, tissue homogenates) to 4°C during processing to reduce enzymatic degradation .
- Pharmacokinetic (PK) Profiling: Conduct stability studies in simulated physiological conditions (pH 7.4, 37°C) to estimate half-life and bioavailability .
- Dosage Optimization: Use allometric scaling from in vitro IC₅₀ values to in vivo doses, accounting for metabolic clearance pathways identified via liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
